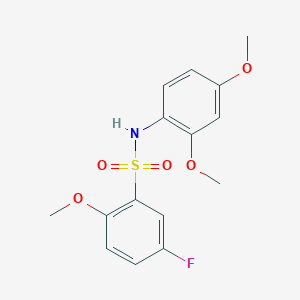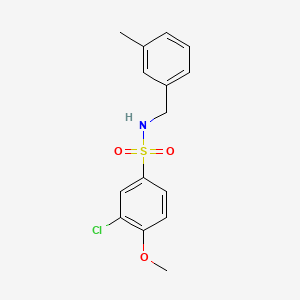![molecular formula C14H21ClN2O2S B4446626 1-(3-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide](/img/structure/B4446626.png)
1-(3-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide
Overview
Description
1-(3-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide, also known as CP-55940, is a synthetic compound that belongs to the class of cannabinoids. It is a potent agonist of the cannabinoid receptors, CB1 and CB2, and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
1-(3-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. It has a high affinity for these receptors and acts as a potent agonist, leading to the activation of downstream signaling pathways. This results in the modulation of various physiological processes, including pain sensation, inflammation, and anxiety.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It also has anxiolytic effects, reducing anxiety-like behavior in animal models of anxiety. Additionally, 1-(3-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide has been shown to have anti-tumor properties, inhibiting the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(3-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide for lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows for precise targeting of the endocannabinoid system and the modulation of specific physiological processes. However, one of the limitations of 1-(3-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide is its potential for side effects, including sedation, hypothermia, and motor impairment. Additionally, its high potency and selectivity may make it difficult to study the effects of the endocannabinoid system in a more holistic manner.
Future Directions
There are several potential future directions for research on 1-(3-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide. One area of interest is its potential as a therapeutic agent for chronic pain and inflammation. Additionally, its anxiolytic effects may make it a promising candidate for the treatment of anxiety disorders. Another area of interest is its potential as an anti-tumor agent, particularly in combination with other cancer treatments. Finally, further research is needed to fully understand the physiological effects of 1-(3-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide and its potential for side effects.
Scientific Research Applications
1-(3-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide has been extensively studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. It has been found to have analgesic, anti-inflammatory, anxiolytic, and anti-tumor properties.
properties
IUPAC Name |
1-(3-chlorophenyl)-N-(3-pyrrolidin-1-ylpropyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2S/c15-14-6-3-5-13(11-14)12-20(18,19)16-7-4-10-17-8-1-2-9-17/h3,5-6,11,16H,1-2,4,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDACPYFZRJAMTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNS(=O)(=O)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(4-methyl-1-piperidinyl)carbonyl]-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4446558.png)
![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-methylbutanamide](/img/structure/B4446561.png)
![N-(2-methoxyethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446562.png)
![7-methyl-2-[(2-phenylethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4446584.png)
![5-methyl-3-(4-methylphenyl)-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4446599.png)

![2-ethyl-4-[(4-ethyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone](/img/structure/B4446603.png)
![N-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B4446609.png)

![3-chloro-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4446635.png)
![N-[2-methyl-3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4446638.png)
![6-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4446644.png)
![1-({2-[(5-chloro-2-ethoxybenzyl)amino]ethyl}amino)propan-2-ol dihydrochloride](/img/structure/B4446652.png)